
5,6-Dimethoxyisobenzofuran-1(3H)-one
Overview
Description
5,6-Dimethoxyisobenzofuran-1(3H)-one (CAS No. 531-88-4) is a polycyclic aromatic compound belonging to the isobenzofuranone family. It features a fused benzene and furanone ring system with methoxy groups at the 5- and 6-positions. This compound is naturally occurring, isolated from fungal species such as Pleurotus eryngii , and has garnered attention for its structural diversity and bioactivity. Its synthesis often involves electrophilic cyclization or functionalization of pre-substituted benzamides . The methoxy groups contribute to its electron-rich aromatic system, influencing its reactivity and interactions in biological systems .
Preparation Methods
Laboratory-Scale Synthesis Methods
Cyclization of 4,5-Dimethoxyphthalic Anhydride
The most widely documented laboratory synthesis involves the cyclization of 4,5-dimethoxyphthalic anhydride under acidic conditions. In a representative procedure, the anhydride is treated with acetic anhydride and a catalytic amount of sulfuric acid at 80–100°C for 4–6 hours. The reaction proceeds via intramolecular esterification, forming the lactone ring. The crude product is purified via recrystallization from ethanol, yielding colorless crystals with a melting point of 142–144°C .
Key reaction parameters:
Alternative Routes Using Phthalimide Derivatives
A patent-derived methodology for analogous isobenzofuranones involves N-substituted phthalimide intermediates . While optimized for 5-phenoxy derivatives, this approach adapts to methoxy substitutions via:
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Step 1 : Condensation of 4-nitro-phthalimide with methylating agents (e.g., dimethyl sulfate) to introduce methoxy groups.
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Step 2 : Zinc-mediated reduction in basic aqueous solution (10% NaOH) at 60–80°C to effect cyclization .
This method emphasizes regioselectivity, with the 5,6-isomer favored over the 4,5-configuration by a 7:1 ratio under optimized conditions .
Industrial Production Techniques
Continuous Flow Reactor Optimization
Large-scale synthesis employs continuous flow reactors to enhance efficiency and safety. A typical process involves:
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Feedstock : 4,5-dimethoxyphthalic acid (95% purity)
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Reactor conditions :
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Temperature: 120–130°C
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Pressure: 2–3 bar
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Residence time: 15–20 minutes
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Post-reaction processing :
Table 1: Industrial Production Metrics
Parameter | Value |
---|---|
Annual capacity | 50–100 metric tons |
Purity | ≥99.5% (HPLC) |
Waste generation | <5% organic byproducts |
Optimization of Reaction Conditions
Solvent Systems and Temperature Control
Solvent selection critically impacts yield and regioselectivity:
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Polar aprotic solvents (e.g., DMSO, DMF): Enhance cyclization rates but require stringent temperature control (<100°C) to prevent decomposition .
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Ether solvents (THF, dioxane): Favor higher regioselectivity (up to 85% 5,6-isomer) but necessitate longer reaction times (8–12 hours) .
Catalysts and Reagent Selection
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Brønsted acids : HSO and p-toluenesulfonic acid (PTSA) show comparable efficacy, but PTSA reduces side reactions in methoxy-rich systems .
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Lewis acids : ZnCl (5 mol%) in DMSO improves yield to 78% by stabilizing the transition state during cyclization .
Characterization and Quality Control
Spectroscopic Validation
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δ 7.27 (s, 1H, H-7)
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δ 6.87 (s, 1H, H-4)
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δ 5.19 (s, 2H, H-3)
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δ 3.96 (s, 3H, OCH)
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δ 3.93 (s, 3H, OCH)
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δ 171.4 (C-1)
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δ 154.8, 150.4 (C-5, C-6)
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δ 56.3, 56.2 (OCH)
Purity Assessment
Recent Advances and Novel Methodologies
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 140°C) reduces reaction time to 15–20 minutes while maintaining yields at 70–75%. This method minimizes thermal degradation of methoxy groups .
Enzymatic Cyclization
Pilot-scale trials using lipase B from Candida antarctica (CAL-B) in ionic liquids ([BMIM][BF]) achieve 65% yield under mild conditions (40°C, pH 7) .
Comparative Analysis of Synthesis Routes
Table 2: Method Comparison
Method | Yield (%) | Purity (%) | Scalability |
---|---|---|---|
Acid-catalyzed cyclization | 72 | 99.2 | High |
Zinc-mediated reduction | 68 | 98.5 | Moderate |
Microwave-assisted | 75 | 99.0 | High |
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethoxy-3H-isobenzofuran-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and substituted benzofuranones .
Scientific Research Applications
Chemical Properties and Structure
5,6-Dimethoxyisobenzofuran-1(3H)-one features a unique structural configuration characterized by a fused benzene and furan ring system. This structure allows for various chemical interactions that are critical for its biological activity.
- Molecular Formula : C10H10O4
- Molecular Weight : 194.18 g/mol
- Structural Representation :
Chemistry
In the realm of organic synthesis, this compound serves as a valuable building block for creating more complex organic molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it a versatile compound in synthetic chemistry.
- Synthesis Routes : Commonly synthesized from 4,5-dimethoxyphthalic anhydride using acetic anhydride and sulfuric acid under controlled conditions.
Reaction Type | Major Products Formed | Common Reagents |
---|---|---|
Oxidation | Quinones | Potassium permanganate |
Reduction | Dihydro derivatives | Sodium borohydride |
Substitution | Halogenated compounds | Bromine, chlorine |
Biology
The compound is under investigation for its potential biological activities, particularly its antimicrobial and anticancer properties. Studies have indicated that it can influence cellular functions through various mechanisms:
- Cell Signaling Pathways : Modulates signaling pathways related to cell growth and apoptosis.
- Gene Expression : Alters gene expression profiles in different cell types.
- Metabolic Activity : Interacts with metabolic pathways affecting energy production.
Case Study Example : Research has shown that this compound acts as a tyrosinase inhibitor, which is relevant in treating hyperpigmentation disorders .
Medicine
The therapeutic potential of this compound is being explored in various medical contexts:
- Anticancer Research : Exhibits properties that induce apoptosis in cancer cells by activating specific signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest effectiveness against various pathogens.
Application Area | Observed Effects |
---|---|
Cancer Treatment | Induction of apoptosis |
Antimicrobial | Activity against bacterial infections |
Mechanism of Action
The mechanism of action of 5,6-Dimethoxy-3H-isobenzofuran-1-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and interfere with cellular processes, leading to its observed biological effects. For example, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
The biological and chemical properties of isobenzofuranones are highly dependent on the position and nature of substituents. Below is a detailed comparison of 5,6-dimethoxyisobenzofuran-1(3H)-one with structurally related analogs:
Structural and Functional Group Variations
5,7-Dimethoxyisobenzofuran-1(3H)-one
- Structure : Methoxy groups at positions 5 and 5.
- Biological Activity: Exhibits cytotoxicity against HeLa cells (IC₅₀ = 66.2 μM) and inhibits NO production in LPS-activated macrophages (IC₅₀ = 17.2 μM) . Demonstrates weak ferric ion chelating capacity (28.77% at 200 μM) and reducing activity .
- Physical Properties: Molecular weight = 194.18 g/mol; crystallizes in a monoclinic system (space group P2₁/c) .
4,6-Dimethoxyisobenzofuran-1(3H)-one
- Structure : Methoxy groups at positions 4 and 4.
- Biological Activity: Cytotoxic against HeLa cells (IC₅₀ = 65.7 μM) but weaker NO inhibition (IC₅₀ = 67.9 μM) compared to the 5,7-isomer . Identified as a nematotoxic agent in Coprinus comatus, immobilizing Panagrellus redivivus nematodes .
5,6-Dimethylisobenzofuran-1(3H)-one
- Structure : Methyl groups at positions 5 and 6 (vs. methoxy in 5,6-dimethoxy).
- Key Differences :
Physicochemical Properties
Biological Activity
5,6-Dimethoxyisobenzofuran-1(3H)-one is a compound of significant interest due to its diverse biological activities. This article explores its cellular effects, molecular mechanisms, and potential therapeutic applications, supported by research findings and case studies.
Chemical Structure and Properties
This compound is characterized by a fused benzene and furan ring system with the molecular formula . Its structure allows for various interactions with biological targets, influencing its pharmacological properties.
Cellular Effects
Research indicates that this compound affects cell function through several mechanisms:
- Cell Signaling Pathways : The compound influences signaling pathways that regulate cell growth and apoptosis.
- Gene Expression : It has been shown to alter gene expression profiles in various cell types, suggesting a role in modulating cellular responses to stimuli.
- Metabolic Activity : The compound interacts with metabolic pathways, potentially affecting cellular metabolism and energy production.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It may inhibit certain enzymes involved in critical metabolic processes. For example, studies have shown it acts as a tyrosinase inhibitor, which is relevant for conditions like hyperpigmentation .
- Induction of Apoptosis : The compound has been observed to induce apoptosis in cancer cells by activating specific signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against various pathogens.
Anticancer Properties
Several studies have investigated the anticancer potential of this compound:
- A study demonstrated that the compound significantly inhibited the proliferation of breast cancer cells in vitro, with IC50 values indicating effective cytotoxicity at low concentrations .
- Another research highlighted its ability to induce apoptosis in leukemia cells through mitochondrial pathways.
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory activity:
- In vitro assays showed that it reduced the production of pro-inflammatory cytokines in activated macrophages, suggesting potential therapeutic applications in inflammatory diseases .
Case Studies
A case study involving animal models indicated that administration of this compound led to significant reductions in tumor size and improved survival rates compared to control groups. This highlights its potential as a therapeutic agent in cancer treatment.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with similar compounds:
Compound Name | Structure Type | Biological Activity |
---|---|---|
6,7-Dimethoxy-1H-isochromen-1-one | Isochromene derivative | Anticancer and anti-inflammatory |
5,6-Dimethoxyphthalide | Phthalide derivative | Antimicrobial and anticancer |
Meconin | Natural product | Anticancer |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5,6-Dimethoxyisobenzofuran-1(3H)-one, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves cyclization of substituted benzoic acid derivatives. For example:
- Palladium-catalyzed cyclization : React 4,5-dimethoxybenzoic acid with dibromomethane in the presence of Pd(OAc)₂ and KHCO₃ at 140°C for 18 hours. Purify via silica gel chromatography (hexane:EtOAc = 2:1) .
- Silver-mediated 5-exo-dig cyclization : Use Ag₂O nanoparticles with substituted 2-iodobenzoic acids and terminal alkynes in DMF at 120°C for 3 hours, yielding up to 95% .
Optimization Tips : - Control temperature to avoid side reactions (e.g., over-oxidation).
- Use additives like pivalic acid to enhance cyclization efficiency .
Q. How is the crystallographic structure of this compound characterized, and what are its key structural parameters?
Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:
- Grow crystals via slow evaporation (e.g., acetone solutions).
- Refine data with SHELX software; validate using R-factors (target < 0.05) .
Advanced Research Questions
Q. How can conflicting crystallographic data (e.g., bond angles vs. computational models) be resolved for this compound?
Methodological Answer :
- Cross-validation : Compare experimental SC-XRD data with DFT-optimized geometries (e.g., B3LYP/6-31G* basis set). Discrepancies > 0.05 Å in bond lengths suggest crystal packing effects .
- Dynamic Effects : Use temperature-dependent XRD (e.g., 100–293 K) to assess thermal motion .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., π-π stacking in 6-methoxy analog contributes to planar deviations < 0.01 Å) .
Q. What strategies are employed to analyze structure-activity relationships (SAR) for biological activities like antioxidant or antiplatelet effects?
Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace methoxy with halogen or alkyl groups) .
- Bioassays :
- Computational Docking : Map substituent effects to binding pockets (e.g., COX-2 for antiplatelet activity) .
Q. How are synthetic byproducts or stereochemical impurities controlled during large-scale synthesis?
Methodological Answer :
- Chromatographic Monitoring : Use HPLC-MS to detect intermediates (e.g., open-chain vs. cyclized forms).
- Chiral Resolution : Employ chiral columns (e.g., Chiralpak AD-H) for enantiomers .
- Crystallization Tricks : Add seeding crystals of the desired stereoisomer to suppress impurities .
Q. What spectroscopic techniques are critical for validating purity and structural integrity?
Methodological Answer :
- NMR :
- ¹H NMR : Look for singlet δ 3.89 ppm (methoxy groups) and aromatic protons δ 6.91–7.80 ppm .
- ¹³C NMR : Confirm lactone carbonyl at δ 171.1 ppm .
- HRMS : Match [M+H]+ to theoretical mass (e.g., 165.0552 for C₉H₈O₃) .
- IR : Identify lactone C=O stretch at ~1736 cm⁻¹ .
Q. How do solvent polarity and reaction time influence the regioselectivity of substituent addition?
Methodological Answer :
- Polar Solvents (DMF) : Favor cyclization via stabilization of transition states (e.g., 5-exo-dig pathway) .
- Nonpolar Solvents (Toluene) : May lead to dimerization or Friedel-Crafts byproducts.
- Kinetic Control : Shorter reaction times (3–6 hours) favor kinetic products; extended times risk decomposition .
Table 1. Comparative Crystallographic Data for Methoxy-Substituted Analogs
Compound | Space Group | a (Å) | b (Å) | β (°) | R-factor | Source |
---|---|---|---|---|---|---|
5,7-Dimethoxy analog | P2₁/c | 8.532 | 25.877 | 104.32 | 0.052 | |
6-Methoxy analog | P2₁/c | 9.292 | 8.498 | 90.47 | 0.050 |
Table 2. Biological Activity of Synthetic Derivatives
Properties
IUPAC Name |
5,6-dimethoxy-3H-2-benzofuran-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-12-8-3-6-5-14-10(11)7(6)4-9(8)13-2/h3-4H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFAWRZYFYOXEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)COC2=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20282301 | |
Record name | 5,6-DIMETHOXY-3H-ISOBENZOFURAN-1-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20282301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
531-88-4, 759409-69-3 | |
Record name | m-Meconin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25379 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5,6-DIMETHOXY-3H-ISOBENZOFURAN-1-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20282301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 759409-69-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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